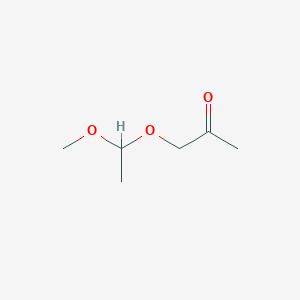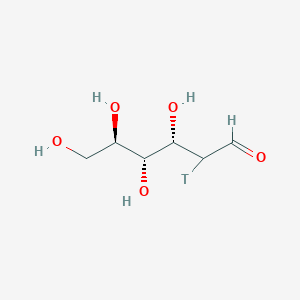
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal is a unique organic compound characterized by its tetrahydroxy functional groups and a tritiohexanal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal typically involves the use of glucose derivatives as starting materials. One common method involves the catalytic reaction of glucose with tritium gas under controlled conditions. The reaction is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures to facilitate the incorporation of tritium into the glucose molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient tritium incorporation and high yield of the desired product. The reaction conditions are optimized to minimize by-products and maximize the purity of the compound.
化学反応の分析
Types of Reactions
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield reduced alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to introduce various functional groups.
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted hexanal compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal is used as a building block for the synthesis of complex organic molecules. Its tetrahydroxy groups make it a versatile intermediate in the preparation of polyhydroxylated compounds.
Biology
In biological research, this compound is utilized in the study of metabolic pathways and enzyme mechanisms. Its labeled tritium atoms allow for tracing and monitoring biochemical reactions in living organisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of novel drugs targeting specific metabolic pathways and enzymes.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of high-value products such as pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal involves its interaction with specific molecular targets and pathways. The compound’s tetrahydroxy groups enable it to form hydrogen bonds with enzymes and other proteins, modulating their activity. The tritium atoms serve as tracers, allowing researchers to study the compound’s distribution and metabolism in biological systems.
類似化合物との比較
Similar Compounds
- (3R,4S,5R)-3,4,5,6-tetrahydroxyhexanal
- (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-methylhexanal
- (3R,4S,5R)-3,4,5,6-tetrahydroxy-2-ethylhexanal
Uniqueness
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal is unique due to the presence of tritium atoms, which distinguish it from other similar compounds. This isotopic labeling provides valuable insights into the compound’s behavior in various chemical and biological systems, making it a powerful tool in research and development.
特性
分子式 |
C6H12O5 |
|---|---|
分子量 |
166.16 g/mol |
IUPAC名 |
(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-tritiohexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i1T/t1?,4-,5-,6+ |
InChIキー |
VRYALKFFQXWPIH-RANCGNPWSA-N |
異性体SMILES |
[3H]C(C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
C(C=O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)
![Thieno[2,3-f]benzothiazole(9CI)](/img/structure/B13780880.png)
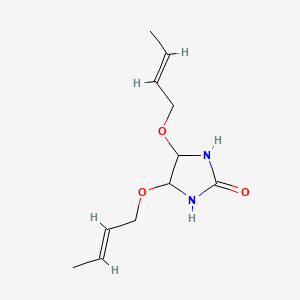
![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)
![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)
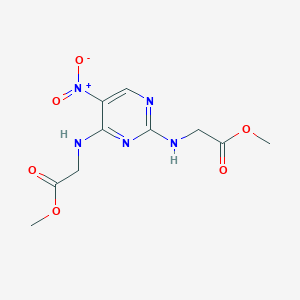

![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-ium-1-yl)methyl]-1-phenylindole-3-carboxylate;chloride](/img/structure/B13780930.png)
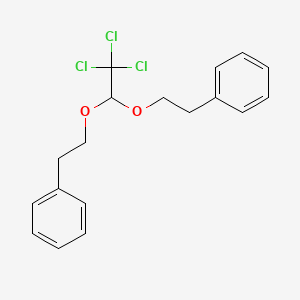
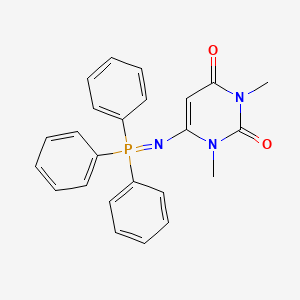
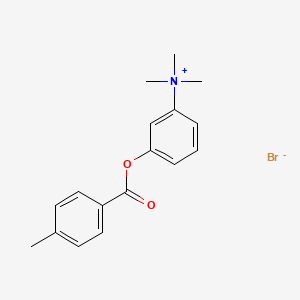
![N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine](/img/structure/B13780944.png)
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
